molecular formula CH3AsCuO2 B14488570 Copper methane arsonate CAS No. 63869-12-5

Copper methane arsonate

Cat. No.: B14488570
CAS No.: 63869-12-5
M. Wt: 185.50 g/mol
InChI Key: PDRHBNULUQFUDQ-UHFFFAOYSA-N
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Description

Copper methane arsonate is a chemical compound that combines copper, methane, and arsenate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of copper methane arsonate typically involves the reaction of copper salts with methane and arsenate under controlled conditions. One common method is the reaction of copper(II) oxide with methane in the presence of an arsenate source. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where copper salts, methane, and arsenate are combined under high-pressure conditions. The process may also include purification steps to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions: Copper methane arsonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be reduced by methane to form copper metal and other by-products .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include copper metal, copper oxide, and various methane derivatives.

Mechanism of Action

The mechanism by which copper methane arsonate exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components . This mechanism is particularly relevant in its antimicrobial activity, where copper ions disrupt microbial cell membranes and other vital structures.

Properties

CAS No.

63869-12-5

Molecular Formula

CH3AsCuO2

Molecular Weight

185.50 g/mol

IUPAC Name

copper;methyl(dioxido)arsane

InChI

InChI=1S/CH3AsO2.Cu/c1-2(3)4;/h1H3;/q-2;+2

InChI Key

PDRHBNULUQFUDQ-UHFFFAOYSA-N

Canonical SMILES

C[As]([O-])[O-].[Cu+2]

Related CAS

25400-23-1 (Parent)

Origin of Product

United States

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